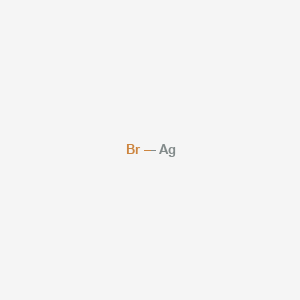

Bromure d'argent

Vue d'ensemble

Description

Le bromure d'argent est un sel de couleur jaune pâle, insoluble dans l'eau, de formule chimique AgBr. Il est réputé pour sa sensibilité exceptionnelle à la lumière, une propriété qui en a fait une pierre angulaire dans le développement des matériaux photographiques . Ce composé se trouve également naturellement sous forme minérale appelée bromargyrite .

Applications De Recherche Scientifique

Silver bromide has a wide range of applications in various fields:

Photography: Its photosensitivity makes it essential in the production of photographic films and papers.

Radiation Detection: Used in solid-state detectors and nuclear track detectors due to its sensitivity to ionizing radiation.

Infrared Spectroscopy: Utilized for its transparency to infrared light.

Medical Field: Incorporated in antiseptic creams for its antimicrobial properties.

Cloud Seeding: Used in materials to induce rainfall.

Mécanisme D'action

Target of Action

Silver bromide (AgBr) is a pale-yellow, water-insoluble salt well known for its unusual sensitivity to light . This property has allowed silver halides, including AgBr, to become the basis of modern photographic materials . The primary target of AgBr is light, specifically photons, which interact with the compound to initiate a photochemical reaction .

Mode of Action

When exposed to light, AgBr undergoes a photochemical reaction . A photon of light strikes a silver bromide crystal, kicking out the supplementary electron of the large bromide ion . This electron, which has too much energy to be captured by the silver ion, roams around the entire crystal until being trapped by an imperfection, a local defect in the crystal structure, or by an impurity in the form of a foreign atom or molecule .

Biochemical Pathways

The photochemical reaction of AgBr results in the formation of metallic silver and the release of bromine . This reaction darkens the compound and forms a visible image on the photographic film or paper . The degree of light exposure influences the extent of the reaction, allowing the formation of images with varying shades of grey .

Result of Action

The result of AgBr’s action is the formation of a visible image on photographic film or paper . The photochemical reaction darkens the compound, creating an image that corresponds to the pattern of light exposure . This mechanism underlies black and white photography and has been integral to the development of the photographic industry .

Action Environment

The action of AgBr is highly dependent on the presence of light, as light exposure initiates the photochemical reaction . Environmental factors such as the intensity and wavelength of light can influence the compound’s action, efficacy, and stability . Additionally, the compound’s action can be influenced by the presence of impurities or defects in the crystal structure .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le bromure d'argent est généralement synthétisé par réaction entre le nitrate d'argent et un bromure alcalin, tel que le bromure de potassium . La réaction est la suivante: [ \text{AgNO}3 (\text{aq}) + \text{KBr} (\text{aq}) \rightarrow \text{AgBr} (\text{s}) + \text{KNO}_3 (\text{aq}) ]

Méthodes de production industrielle: En milieu industriel, le this compound est produit en formant une émulsion de cristaux d'halogénure d'argent dans de la gélatine, qui est ensuite appliquée sur un film ou un autre support {_svg_4}. Les cristaux sont formés par précipitation dans un environnement contrôlé afin d'obtenir des cristaux petits et uniformes .

Types de réactions:

Décomposition photochimique: Le this compound se décompose sous l'effet de la lumière pour former de l'argent métallique et du brome gazeux. [ 2 \text{AgBr} \rightarrow 2 \text{Ag} + \text{Br}2 ]

Réaction avec l'ammoniac: Le this compound réagit avec l'ammoniac liquide pour former divers complexes d'ammine. [ \text{AgBr} + \text{NH}_3 \rightarrow \text{Ag(NH}_3\text{)}_2\text{Br} ]

Réactifs et conditions courants:

Acide ascorbique: Utilisé dans la réduction photochimique du this compound en nanoparticules d'argent.

Triphénylphosphine: Réagit avec le this compound pour former des produits de type tris(triphénylphosphine).

Principaux produits:

Argent métallique: Formé par la décomposition photochimique du this compound.

Brome gazeux: Libéré lors du processus de décomposition.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans divers domaines:

Photographie: Sa photosensibilité le rend indispensable dans la production de films et de papiers photographiques.

Détection des rayonnements: Utilisé dans les détecteurs à l'état solide et les détecteurs de traces nucléaires en raison de sa sensibilité aux rayonnements ionisants.

Spectroscopie infrarouge: Utilisé pour sa transparence à la lumière infrarouge.

Domaine médical: Incorporé dans les crèmes antiseptiques pour ses propriétés antimicrobiennes.

Ensemencement des nuages: Utilisé dans les matériaux pour induire des précipitations.

5. Mécanisme d'action

Lorsqu'il est exposé à la lumière, le this compound subit une réaction photochimique qui forme de l'argent métallique et libère du brome {_svg_6}. Cette réaction assombrit le composé et forme une image visible sur un film ou un papier photographique . Le degré d'exposition à la lumière influence l'ampleur de la réaction, ce qui permet de former des images avec différentes nuances de gris .

Comparaison Avec Des Composés Similaires

Le bromure d'argent fait partie de la famille des halogénures d'argent, qui comprend le chlorure d'argent, le fluorure d'argent et l'iodure d'argent . Ces composés partagent des propriétés similaires, telles que la sensibilité à la lumière, mais diffèrent dans leurs applications spécifiques et leur réactivité:

Chlorure d'argent (AgCl): Utilisé dans le papier photographique et comme agent antimicrobien.

Fluorure d'argent (AgF): Utilisé dans les traitements dentaires.

Iodure d'argent (AgI): Utilisé dans l'ensemencement des nuages et les applications antiseptiques.

La photosensibilité unique du this compound et son rôle dans l'industrie photographique le distinguent de ses homologues .

Propriétés

Numéro CAS |

7785-23-1 |

|---|---|

Formule moléculaire |

AgBr |

Poids moléculaire |

187.77 g/mol |

Nom IUPAC |

silver;bromide |

InChI |

InChI=1S/Ag.BrH/h;1H/q+1;/p-1 |

Clé InChI |

ADZWSOLPGZMUMY-UHFFFAOYSA-M |

SMILES |

Br[Ag] |

SMILES canonique |

[Br-].[Ag+] |

Key on ui other cas no. |

7785-23-1 |

Description physique |

Liquid Yellowish odorless solid; Darkened by light; Water solubility = 0.135 mg/L at 25 deg C; [Merck Index] Light yellow, odorless, crystalline solid; [Alfa Aesar MSDS] |

Pictogrammes |

Environmental Hazard |

Synonymes |

silver bromide |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

A: Silver bromide is a photosensitive material, meaning it undergoes a chemical change when exposed to light. Light photons interact with the silver bromide crystal lattice, exciting electrons to higher energy levels []. These electrons can then combine with interstitial silver ions to form silver atoms, creating a "latent image" []. This process is fundamental to traditional photography.

A: The sensitivity of silver bromide to light is significantly affected by the presence of other substances. For instance, organic dyes can act as spectral sensitizers, extending the wavelength range to which silver bromide responds [, ]. Certain chemicals can also act as antifoggants, improving the stability and preventing unwanted reduction of silver bromide in the absence of light [].

ANone: The molecular formula of silver bromide is AgBr. Its molecular weight is 187.77 g/mol.

A: Electron microscopy studies have shown that evaporated silver bromide is deposited as oriented crystals []. Researchers have also utilized transmission electron microscopy to determine the size and shape of silver bromide nanoparticles, including those with tabular morphology [, , ].

A: The morphology of silver bromide crystals plays a significant role in its properties. For example, tabular silver bromide crystals, characterized by their flat, plate-like shape, exhibit different growth mechanisms and properties compared to cubic silver bromide crystals [, , ]. Controlling the morphology during synthesis is crucial for tailoring silver bromide for specific applications.

A: The presence of organic solvents like DMSO can significantly influence the growth of silver bromide crystals. Research has shown that DMSO can facilitate the formation of tabular silver bromide crystals with a high aspect ratio, which are desirable for certain photographic applications due to their unique properties [, ].

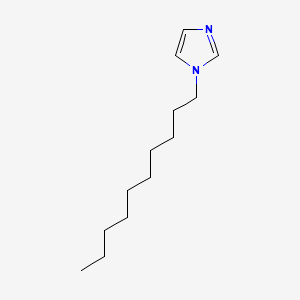

A: Yes, silver bromide can exhibit catalytic activity. For example, a study demonstrated that a polymerized methyl imidazole silver bromide complex effectively catalyzes the oxidation of 2-methylnaphthalene using hydrogen peroxide as the oxidant [].

ANone: Factors such as the size and morphology of the silver bromide particles, the presence of dopants or surface modifiers, and the reaction conditions can all influence the catalytic activity of silver bromide-based catalysts.

A: Density functional theory (DFT) calculations have been employed to investigate the electronic states and optical properties of silver bromide surfaces []. These calculations provide valuable insights into the interaction of silver bromide with light and other molecules, enabling researchers to predict and explain experimental observations.

ANone: Yes, computational methods like DFT can be invaluable for designing more efficient silver bromide-based photocatalysts. By simulating the effects of different dopants, surface modifications, and morphologies on the electronic structure and optical properties of silver bromide, researchers can identify promising candidates for experimental synthesis and testing.

A: Gelatin plays a crucial role in stabilizing silver bromide suspensions in photographic emulsions. Studies suggest that aspartic acid residues in gelatin molecules chemisorb to the silver bromide surface, forming a protective layer and influencing the growth and stability of the silver bromide microcrystals [].

ANone: Various methods, including spectroscopic techniques, electron microscopy, and particle size analysis, can be employed to assess the stability of silver bromide formulations. These techniques can provide information about changes in particle size, morphology, and aggregation state over time, allowing researchers to evaluate the effectiveness of different formulation strategies.

A: A wide range of analytical techniques are employed in silver bromide research. These include X-ray diffraction (XRD) for crystal structure analysis [, ], ultraviolet-visible (UV-Vis) spectroscopy for studying optical properties [, ], and various electrochemical methods for investigating electron transfer processes and conductivity [, ].

A: The ionic conductivity of silver bromide can be measured using techniques like dielectric loss measurements and the Dember effect [, ]. These methods provide valuable information about the movement of ions within the silver bromide crystal lattice, which is crucial for understanding its electrical and photographic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B1197701.png)

![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)